molecular formula C17H13N3O5S B3712344 1,3-DIMETHYL-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

1,3-DIMETHYL-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B3712344
M. Wt: 371.4 g/mol
InChI Key: WEPIQAMLNFRLII-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a nitrophenyl group and a diazinane ring with a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrophenylfuran with a suitable diazinane derivative under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic substitution reactions may require Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

1,3-DIMETHYL-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is investigated for use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the furan and diazinane rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
  • 1,3-DIMETHYL-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Uniqueness

The unique combination of the nitrophenyl group and the furan ring in 1,3-DIMETHYL-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE imparts distinct chemical and biological properties

Properties

IUPAC Name

1,3-dimethyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S/c1-18-15(21)12(16(22)19(2)17(18)26)9-10-7-8-14(25-10)11-5-3-4-6-13(11)20(23)24/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPIQAMLNFRLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 2
1,3-DIMETHYL-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 3
1,3-DIMETHYL-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

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